1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester is a chemical compound with the molecular formula C9H15NO2S and a molar mass of 201.29 g/mol . This compound is part of the azepine family, which is characterized by a seven-membered ring containing nitrogen. The presence of the carbothioic acid and the S-ethyl ester groups adds to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain consistency in production .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different esters or thioesters.
Wissenschaftliche Forschungsanwendungen
1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Azepine-1-carbothioic acid, hexahydro-, S-ethyl ester
- 1H-Azepine-1-carbothioic acid, hexahydro-, S-methyl ester
- 1H-Azepine-1-carbothioic acid, hexahydro-, S-propyl ester
Uniqueness
1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester is unique due to the presence of the 4-oxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
70874-92-9 |
---|---|
Molekularformel |
C9H15NO2S |
Molekulargewicht |
201.29 g/mol |
IUPAC-Name |
S-ethyl 4-oxoazepane-1-carbothioate |
InChI |
InChI=1S/C9H15NO2S/c1-2-13-9(12)10-6-3-4-8(11)5-7-10/h2-7H2,1H3 |
InChI-Schlüssel |
YLVNSAVMURNSJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=O)N1CCCC(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.